Otenzepad
Übersicht
Beschreibung
Otenzepad is a competitive muscarinic receptor antagonist that is relatively selective at the M2 receptor . It was investigated as a treatment for arrhythmia and bradycardia due to its cardioselectivity but research ceased after stage III clinical trials . The drug was originally developed by the German pharmaceutical company, Boehringer Ingelheim Pharma KG .
Molecular Structure Analysis
Otenzepad has a molecular formula of C24H31N5O2 . Its average mass is 421.535 Da and its monoisotopic mass is 421.247772 Da . The ChemSpider ID for Otenzepad is 97004 .Physical And Chemical Properties Analysis
Otenzepad has a density of 1.171 g/cm3 . Its boiling point is 573.2ºC at 760 mmHg . The flash point of Otenzepad is 300.5ºC .Wissenschaftliche Forschungsanwendungen
Cardiovascular Diseases
Scientific Field
Application Summary
Otenzepad has been investigated for its potential use in the treatment of cardiovascular diseases . It is a competitive muscarinic receptor antagonist that is relatively selective at the M2 receptor . This selectivity could potentially be beneficial in treating cardiovascular conditions.
Methods of Application
While specific experimental procedures and technical details are not readily available, the general approach involves administering Otenzepad to patients suffering from cardiovascular diseases and monitoring their response .
Results or Outcomes
The effectiveness of Otenzepad in treating cardiovascular diseases is still under investigation. However, it’s worth noting that the use of mobile applications for cardiovascular disease self-management has shown promising results in terms of modifiability of multiple behaviors and cardiovascular disease risk factors .
Treatment for Arrhythmia and Bradycardia
Application Summary
Otenzepad was investigated as a treatment for arrhythmia and bradycardia due to its cardioselectivity . Arrhythmia and bradycardia are conditions characterized by irregular heart rhythms, and Otenzepad’s action on the M2 receptor could potentially help regulate heart rhythm.
Methods of Application
The general method of application would involve administering Otenzepad to patients diagnosed with arrhythmia or bradycardia and monitoring their heart rhythms .
Results or Outcomes
Research on Otenzepad as a treatment for arrhythmia and bradycardia ceased after stage III clinical trials . The specific results of these trials are not readily available.
Treatment for Heart Failure
Application Summary
Otenzepad has been suggested as a potential treatment for heart failure. Heart failure is a condition where the heart doesn’t pump blood as well as it should. Otenzepad’s action on the M2 receptor could potentially help improve heart function .
Methods of Application
The general method of application would involve administering Otenzepad to patients diagnosed with heart failure and monitoring their heart function .
Results or Outcomes
The effectiveness of Otenzepad in treating heart failure is still under investigation. However, the use of mobile applications for heart failure self-management has shown promising results .
Treatment for Hypertension
Methods of Application
The general method of application would involve administering Otenzepad to patients diagnosed with hypertension and monitoring their blood pressure .
Results or Outcomes
The effectiveness of Otenzepad in treating hypertension is still under investigation. However, the use of digital therapeutics, such as mobile applications, for hypertension management has shown promising results .
Treatment for Asthma
Scientific Field
Application Summary
While Otenzepad has not been directly linked to the treatment of asthma, its action on the M2 receptor could potentially be beneficial. Asthma is a chronic condition that affects the airways in the lungs, causing them to become inflamed and narrow. This leads to symptoms such as wheezing, shortness of breath, chest tightness, and coughing .
Methods of Application
The general method of application would involve administering Otenzepad to patients diagnosed with asthma and monitoring their respiratory function .
Results or Outcomes
The effectiveness of Otenzepad in treating asthma is still under investigation. However, the use of mobile applications for asthma self-management has shown promising results .
Treatment for Chronic Obstructive Pulmonary Disease (COPD)
Application Summary
Otenzepad could potentially be used in the treatment of COPD. COPD is a chronic inflammatory lung disease that causes obstructed airflow from the lungs. Its symptoms include breathing difficulty, cough, mucus (sputum) production and wheezing .
Methods of Application
The general method of application would involve administering Otenzepad to patients diagnosed with COPD and monitoring their respiratory function .
Results or Outcomes
The effectiveness of Otenzepad in treating COPD is still under investigation. However, the use of digital therapeutics, such as mobile applications, for COPD management has shown promising results .
Eigenschaften
IUPAC Name |
11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRKDAVQCKZSPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045674 | |
Record name | AF-DX 116 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Otenzepad | |
CAS RN |
102394-31-0, 121029-35-4, 122467-13-4 | |
Record name | 11-[2-[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102394-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Otenzepad [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102394310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Otenzepad, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121029354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Otenzepad, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122467134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AF-DX 116 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-[[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OTENZEPAD, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW6A9TFL2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | OTENZEPAD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM7J0XAL0S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | OTENZEPAD, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX2WTG9R3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.